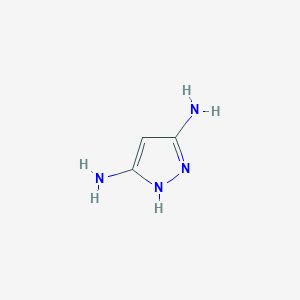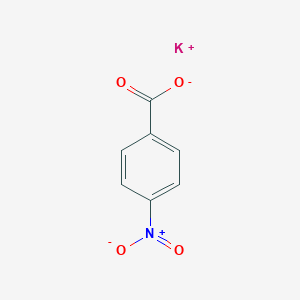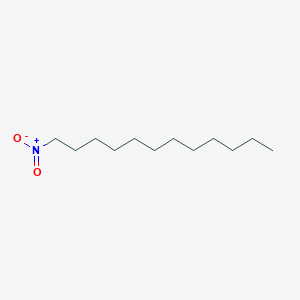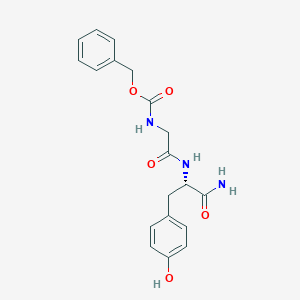
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is a chemical compound with various scientific research applications. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has been synthesized using various methods and has shown potential in various biochemical and physiological applications.
Mécanisme D'action
The mechanism of action of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is related to its ability to act as a dopamine receptor antagonist. It binds to the dopamine receptors in the brain and inhibits the action of dopamine, which is a neurotransmitter that is involved in various physiological and behavioral processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester are related to its ability to modulate the activity of dopamine receptors in the brain. It has been found to have a significant effect on various physiological processes such as locomotor activity, memory, and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester in lab experiments is its ability to act as a potent dopamine receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Orientations Futures
There are several future directions for the research on 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester. One of the most promising directions is the development of more potent and selective dopamine receptor antagonists that can be used in the treatment of various neurological disorders. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as cancer and diabetes.
Méthodes De Synthèse
The synthesis of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been achieved using several methods. One of the most common methods involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium methoxide to yield the final product.
Applications De Recherche Scientifique
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have a significant effect on the central nervous system. It has been found to act as a potent dopamine receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
17639-49-5 |
|---|---|
Nom du produit |
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester |
Formule moléculaire |
C13H15NO4 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
methyl 8-methoxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15) |
Clé InChI |
QWXGDSIAAZSFDS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
SMILES canonique |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
Synonymes |
2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



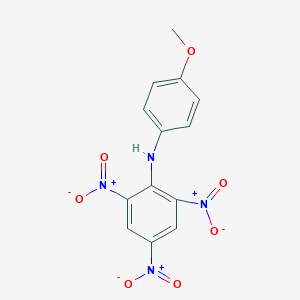


![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)

